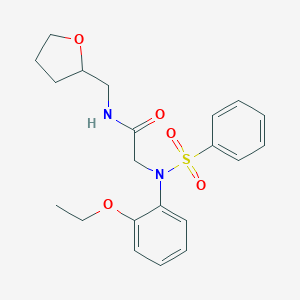![molecular formula C25H21ClN2O4S B298927 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood. However, it is believed that the compound exerts its biological activity by interacting with specific targets in cells. For example, in cancer cells, the compound may inhibit cell growth by inducing apoptosis or by disrupting the cell cycle.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione have been studied in various in vitro and in vivo models. The compound has been shown to induce cell death in cancer cells, inhibit bacterial and fungal growth, and act as a fluorescent probe for metal ions. However, further studies are needed to fully understand the effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments include its potential anticancer and antimicrobial activity, as well as its use as a fluorescent probe for metal ions. However, the limitations of using this compound include its potential toxicity, the need for further studies to fully understand its mechanism of action, and the need for careful optimization of experimental conditions to ensure reproducibility of results.
Orientations Futures
There are several future directions for research on 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. These include:
1. Investigation of the compound's potential use in combination therapy with other anticancer or antimicrobial agents.
2. Further studies to fully understand the mechanism of action of the compound.
3. Optimization of experimental conditions to improve reproducibility of results.
4. Development of more efficient and cost-effective synthesis methods for the compound.
5. Investigation of the compound's potential use in other scientific research applications, such as biosensors or drug delivery systems.
Conclusion:
In conclusion, 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic compound that has shown promising results in various scientific research applications. The compound has potential applications in the fields of cancer research, microbiology, and materials science. Further studies are needed to fully understand the mechanism of action of the compound and to optimize experimental conditions for reproducibility of results.
Méthodes De Synthèse
The synthesis of 5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves the condensation of 3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzaldehyde with 1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown promising results in various scientific research applications. The compound has been studied for its potential anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro. It has also been investigated for its antimicrobial activity, and it has shown significant activity against various bacterial and fungal strains. Additionally, the compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Nom du produit |
5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Formule moléculaire |
C25H21ClN2O4S |
Poids moléculaire |
481 g/mol |
Nom IUPAC |
5-[[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H21ClN2O4S/c1-27-23(29)19(24(30)28(2)25(27)33)11-16-12-20(26)22(21(13-16)31-3)32-14-15-8-9-17-6-4-5-7-18(17)10-15/h4-13H,14H2,1-3H3 |
Clé InChI |
TZSDPEPCFKOEOI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C |
SMILES canonique |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)
![N-(2,4-dimethoxyphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B298845.png)
![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2,4-dimethoxyphenyl)-N-[2-(2-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-2-nitrobenzenesulfonamide](/img/structure/B298855.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B298858.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![ethyl (2Z)-5-(4-ethoxyphenyl)-2-[(5-morpholin-4-yl-2-furyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298860.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)

![N-(2,6-dimethylphenyl)-4-[2-methyl-4-(methyloxy)phenyl]butanamide](/img/structure/B298866.png)
![3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298867.png)